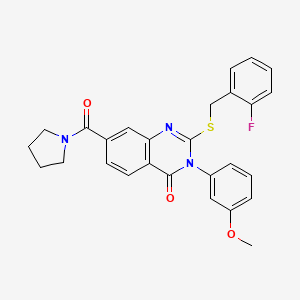
2-((2-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24FN3O3S and its molecular weight is 489.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20FN3O2S
- Molecular Weight : 375.45 g/mol
The compound features a quinazolinone core, a pyrrolidine moiety, and a fluorobenzylthio group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
- Inhibition of Tumor Cell Growth : The compound has shown significant antiproliferative effects against various cancer cell lines. Studies indicate that it may inhibit microtubule polymerization, similar to known antimitotic agents like colchicine and vinblastine .
- Apoptosis Induction : Treatment with this compound has been associated with increased apoptotic activity in cancer cells, characterized by the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, particularly against certain strains of bacteria and fungi, although detailed mechanisms remain to be elucidated.
Efficacy Against Cancer Cell Lines
A series of in vitro studies have evaluated the effectiveness of this compound against various tumor cell lines. Table 1 summarizes the results from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.125 | Microtubule disruption |
| MCF7 (Breast) | 0.200 | Apoptosis induction |
| A549 (Lung) | 0.150 | Cell cycle arrest at G2/M phase |
| HT-29 (Colon) | 0.180 | Inhibition of cell proliferation |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the quinazolinone scaffold significantly influence biological activity:
- Fluorine Substitution : The presence of the fluorine atom on the benzyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Pyrrolidine Ring : The incorporation of a pyrrolidine moiety is crucial for maintaining cytotoxicity; variations in size or substitution patterns lead to decreased activity .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- In Vivo Efficacy : A study conducted on xenograft models demonstrated that administration of the compound resulted in significant tumor regression compared to control groups .
- Combination Therapy : Research indicates that combining this compound with conventional chemotherapeutics may enhance overall efficacy and reduce resistance in multidrug-resistant cancer cell lines.
特性
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-34-21-9-6-8-20(16-21)31-26(33)22-12-11-18(25(32)30-13-4-5-14-30)15-24(22)29-27(31)35-17-19-7-2-3-10-23(19)28/h2-3,6-12,15-16H,4-5,13-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCXWJWPRUXNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCCC4)N=C2SCC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














